molecular formula C13H18N2O2 B572701 Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate CAS No. 1215020-90-8

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

Cat. No. B572701
M. Wt: 234.299
InChI Key: YUBXVEPWFANRDT-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1215020-90-8 . It has a molecular weight of 234.3 and its IUPAC name is benzyl 3-amino-3-methyl-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is 1S/C13H18N2O2/c1-13 (14)7-8-15 (10-13)12 (16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal room temperature .

Scientific Research Applications

  • Thiophene Derivatives

    • Application : Thiophene-based analogs are being studied by scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors .
  • Betti Base (Aminoalkylnaphthol) and Bis-Betti Base Derivatives

    • Application : The Betti reaction, which produces aminobenzylnaphthol (Betti base) and bis-Betti base derivatives, has been studied extensively. These compounds have various synthetic applications .
    • Methods : The Betti reaction involves a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia .
    • Results : The functional groups in these Mannich products offer many ring closure possibilities. Some of these products or the starting bifunctional compounds possess biological activity .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(14)7-8-15(10-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXVEPWFANRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670495
Record name Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

CAS RN

1215020-90-8
Record name Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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